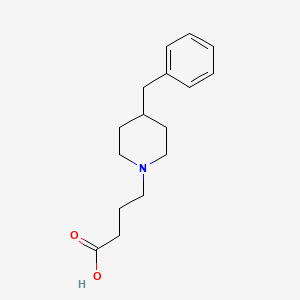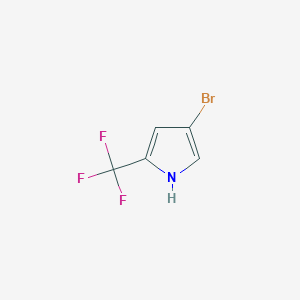![molecular formula C14H22ClN3O2 B12114111 (2S)-2-Amino-N-[(1S)-1-carbamoyl-2-phenylethyl]-3-methylbutanamide hydrochloride](/img/structure/B12114111.png)
(2S)-2-Amino-N-[(1S)-1-carbamoyl-2-phenylethyl]-3-methylbutanamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Val-Phe-NH2 HCl, also known as L-Valyl-L-phenylalaninamide hydrochloride, is a dipeptide compound composed of valine and phenylalanine residues. This compound is often used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Val-Phe-NH2 HCl typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Coupling Reaction: The valine residue is first attached to the resin. The phenylalanine residue is then coupled to the valine using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Deprotection: The protecting groups on the amino acids are removed using a deprotecting agent such as trifluoroacetic acid (TFA).
Cleavage: The peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of H-Val-Phe-NH2 HCl may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
H-Val-Phe-NH2 HCl can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can yield phenylalanine derivatives, while reduction of the amide bond can produce the corresponding amine.
科学的研究の応用
H-Val-Phe-NH2 HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying peptide behavior.
Biology: It is used in studies of protein-protein interactions and enzyme-substrate interactions.
Industry: It is used in the production of peptide-based materials and as a component in various biochemical assays.
作用機序
The mechanism of action of H-Val-Phe-NH2 HCl involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with proteases, inhibiting their activity and affecting protein degradation pathways.
類似化合物との比較
H-Val-Phe-NH2 HCl can be compared with other dipeptides such as H-Phe-Phe-NH2 HCl and H-Val-Val-NH2 HCl. While these compounds share similar structural features, their unique amino acid compositions confer distinct properties and applications. For instance, H-Phe-Phe-NH2 HCl is known for its self-assembly properties, making it useful in nanomedicine .
Conclusion
H-Val-Phe-NH2 HCl is a versatile dipeptide with significant applications in various scientific fields. Its unique properties and reactivity make it a valuable compound for research and industrial purposes.
特性
分子式 |
C14H22ClN3O2 |
|---|---|
分子量 |
299.79 g/mol |
IUPAC名 |
2-amino-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-3-methylbutanamide;hydrochloride |
InChI |
InChI=1S/C14H21N3O2.ClH/c1-9(2)12(15)14(19)17-11(13(16)18)8-10-6-4-3-5-7-10;/h3-7,9,11-12H,8,15H2,1-2H3,(H2,16,18)(H,17,19);1H |
InChIキー |
DOZPBAVBVCKJBE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12114034.png)

![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12114056.png)



![3-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B12114076.png)

![5-[1-(4-Nitro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12114084.png)
![Methyl 3'-chloro[1,1'-biphenyl]-4-carboxylate](/img/structure/B12114091.png)




